molecular formula C₁₃H₂₅NO₅ B1161843 Aranthol Maleate

Aranthol Maleate

Cat. No.: B1161843
M. Wt: 275.34
Attention: For research use only. Not for human or veterinary use.
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Description

Aranthol Maleate is a pharmaceutical compound belonging to the class of maleate salts, which are widely used in drug formulations to improve solubility and bioavailability. Maleate (C₄H₄O₄²⁻) is a dicarboxylic acid anion often paired with basic drug molecules to form stable salts. Maleate salts, in general, are critical in drug delivery systems due to their favorable physicochemical properties, such as high solubility in water and alcohol, as observed in Dexchlorphenamine Maleate and Acepromazine Maleate .

Properties

Molecular Formula

C₁₃H₂₅NO₅

Molecular Weight

275.34

Synonyms

2-Methyl-6-(methylamino)-2-heptanol Maleate;  EA-83 Maleate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the properties, synthesis, and applications of maleate salts structurally or functionally analogous to Aranthol Maleate, based on the provided evidence.

Table 1: Key Properties of Maleate Salts

Compound CAS Number Solubility (Water) Therapeutic Use Synthesis Pathway Regulatory Status (USP-NF)
Dexchlorphenamine Maleate 2438-32-6 1 in 1.1 Antihistamine Chemical synthesis USP 38/NF 33 compliant
Acepromazine Maleate Not specified Freely soluble Veterinary tranquilizer Not explicitly described MSDS-compliant
Maleate (anion) 626-04-0 (maleic acid) High Drug counterion Engineered E. coli pathways USP 38/NF 33 listed

Structural and Functional Similarities

  • Dexchlorphenamine Maleate: A first-generation antihistamine with sedative properties. Its maleate salt enhances solubility (1 in 1.1 water), enabling rapid absorption . The cyanogen bromide color test (orange) distinguishes it from other maleates .
  • Acepromazine Maleate: A phenothiazine derivative used in veterinary medicine. Its maleate salt ensures stability in aqueous solutions, critical for injectable formulations .
  • Maleate Production: highlights engineered E. coli strains (modified Streptomyces hygroscopicus pathways) for sustainable maleate synthesis from glucose, bypassing traditional petrochemical methods . This innovation could reduce production costs for this compound if applied.

Pharmacokinetic and Regulatory Differences

  • Solubility : Dexchlorphenamine Maleate dissolves readily in chloroform (1 in 1.7), while Acepromazine Maleate is more compatible with methyl alcohol . Such variations influence formulation strategies (e.g., tablets vs. injectables).
  • Regulatory Compliance : Both compounds align with USP-NF standards for purity and labeling , but Acepromazine Maleate’s regulatory data emphasize occupational safety (e.g., MSDS guidelines) due to its veterinary use .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Aranthol Maleate with high purity?

  • Methodological Answer : Synthesis of this compound requires rigorous control of reaction conditions (e.g., temperature, pH, and stoichiometry). A sustainable approach involves genetically engineered microorganisms, such as E. coli, to catalyze maleate production via optimized enzymatic pathways . Post-synthesis, purity validation should employ High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, referencing retention times against certified standards. Ensure proper calibration curves and triplicate measurements to minimize variability .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) for structural confirmation. For NMR, analyze proton environments in DMSO-d6 at 400 MHz, focusing on maleate’s characteristic double-bond protons (δ 6.2–6.4 ppm). FT-IR should confirm maleate’s carboxylate stretches (1650–1700 cm⁻¹). Cross-validate results with X-ray crystallography for absolute stereochemical assignment, ensuring data aligns with computational models (e.g., density functional theory) .

Q. What in vitro assays are suitable for assessing this compound’s biological activity?

  • Methodological Answer : Design dose-response experiments using cell lines relevant to the target pathology (e.g., renal fibrosis models for nephrotoxicity studies). Employ MTT assays for viability, ensuring proper negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin for cytotoxicity). Use EC₅₀ calculations to quantify potency, and validate results with Western blotting for downstream protein markers (e.g., fibronectin or α-SMA in fibrosis pathways) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved?

  • Methodological Answer : Address discrepancies by:

  • Replicating experiments under identical conditions (e.g., pH, temperature, enzyme sources).
  • Cross-validating assays : Compare LC-MS/MS metabolite profiles with radiometric tracing (e.g., ¹⁴C-labeled maleate).
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for batch variability .
  • Literature alignment : Review methodologies in studies reporting contradictions (e.g., differences in hepatocyte sourcing or incubation times) .

Q. What strategies optimize the integration of multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer :

Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment, focusing on pathways like TGF-β or NF-κB.

Proteomics : Apply SILAC labeling to quantify protein abundance changes, correlating with transcriptomic data.

Metabolomics : Employ untargeted LC-MS to map metabolic shifts, prioritizing pathways with concordant omics signals.

  • Data integration : Use bioinformatics tools (e.g., MetaboAnalyst, STRING) to construct interaction networks. Validate hypotheses via CRISPR/Cas9 knockout models of key nodes .

Q. How can isotopic labeling resolve stereochemical ambiguities in this compound’s enzymatic reactions?

  • Methodological Answer : Introduce deuterium (D₂O) into reaction systems to track hydrogen incorporation. For maleate hydratase-catalyzed reactions, monitor deuterium enrichment in products via mass spectrometry. Exclusive monodeuterated n-malate formation confirms stereospecificity, as nonstereospecific reactions yield multiple deuterated species. Compare isotopic ratios with theoretical predictions to validate enzyme fidelity .

Methodological Guidelines for Data Presentation

  • Tables : Format using Roman numerals (e.g., Table I) with titles centered above. Include footnotes for technical details (e.g., “Reaction conditions: 37°C, pH 7.4”). Ensure raw data (mean ± SD) and statistical significance (p-values) are explicitly stated .
  • Figures : Label microscopy images (e.g., HE staining) with scale bars and annotation tools. For flow cytometry, use gating strategies validated with isotype controls .

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